molecular formula C22H31NO B1623620 N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine CAS No. 227000-59-1

N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine

Cat. No.: B1623620
CAS No.: 227000-59-1
M. Wt: 325.5 g/mol
InChI Key: FPFRTDOMIFBPBZ-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine is a specialized chiral hydroxylamine that serves as a pivotal precursor in the synthesis of N-tert-butanesulfinyl imines , a premier class of chiral auxiliaries and intermediates. These sulfinyl imines, pioneered by Ellman and others, are renowned for enabling highly diastereoselective additions of nucleophiles, including organometallic reagents, to generate a wide array of enantiomerically pure amines, which are crucial building blocks in pharmaceutical development. The compound's utility is further demonstrated in the stereoselective synthesis of complex molecules, such as the key intermediate for Levofloxacin , a broad-spectrum fluoroquinolone antibiotic, highlighting its value in constructing challenging stereocenters. Its mechanism of action as a precursor involves the facile formation of a sulfinyl group that acts as a powerful chiral directing group, controlling the facial selectivity of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This reagent is indispensable for researchers in medicinal chemistry and total synthesis focused on developing new therapeutic agents and accessing structurally complex amine-containing natural products with high enantiomeric excess.

Properties

IUPAC Name

N-tert-butyl-2-methyl-1-phenyl-N-(1-phenylethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-17(2)21(20-15-11-8-12-16-20)23(22(4,5)6)24-18(3)19-13-9-7-10-14-19/h7-18,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFRTDOMIFBPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)OC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425144
Record name N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227000-59-1
Record name N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
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Mechanism of Action

Target of Action

The primary targets of this compound are related to its role as an alkoxyamine initiator . Specifically, it serves as a universal initiator for nitroxide-mediated living radical polymerization (NMP) . In this context, it facilitates controlled polymerization reactions, particularly for the synthesis of styrene and acrylate polymers and co-polymers.

Action Environment

Environmental factors, such as temperature, solvent polarity, and initiator concentration, influence the compound’s efficacy. Optimal conditions ensure efficient polymerization and stability.

Biological Activity

N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine, with the CAS number 227000-59-1, is a compound of significant interest in organic synthesis and pharmaceutical research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Molecular Formula : C22H31NO
Molecular Weight : 325.49 g/mol
Structure : The compound features a tert-butyl group, a hydroxylamine moiety, and a phenylethyl substituent, contributing to its unique reactivity and biological properties.

This compound functions primarily as a nitroxide radical generator , which plays a crucial role in various biochemical pathways. Nitroxides are known for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in pharmacological applications aimed at mitigating oxidative damage associated with various diseases.

Antioxidant Properties

Research has demonstrated that this compound exhibits potent antioxidant activity. It effectively scavenges reactive oxygen species (ROS) and protects cellular components from oxidative damage. This mechanism is vital in preventing cellular aging and diseases such as cancer and neurodegeneration.

Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it may help alleviate conditions characterized by chronic inflammation.

Applications in Research

The compound has been utilized in various experimental setups:

  • Polymer Chemistry : It serves as a reagent in nitroxide-mediated polymerization processes, facilitating the synthesis of advanced materials with tailored properties.
  • Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting oxidative stress-related diseases.

Study on Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in free radical levels compared to control groups, confirming its efficacy as an antioxidant agent .

In Vivo Studies on Inflammation

Another research project examined the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in decreased swelling and pain associated with inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis

PropertyThis compoundOther Nitroxides
Antioxidant ActivityHighVariable
Anti-inflammatory ActivityModerateHigh
Application in PolymerizationYesYes
StabilityModerateHigh

Comparison with Similar Compounds

Key Findings :

  • The target compound’s bulky aromatic substituents (phenylpropyl and phenylethyl) enhance steric stabilization during NMP, reducing premature termination compared to smaller analogs like 4c or 4g .
  • Methoxy-substituted derivatives (e.g., 4c, 4h–j) exhibit lower molecular weights (<200 g/mol), limiting their utility in high-molecular-weight polymer synthesis .

Functional Analogs: Alkoxyamine Initiators

MAMA-SG1 (CTA-2)

MAMA-SG1 (N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyprop-2-yl)hydroxylamine) is a phosphonate-containing alkoxyamine with superior control in styrene polymerization .

Parameter Target Compound MAMA-SG1 Reference
Polymerization Rate Moderate High
Functionalization Easy (via phenyl groups) Requires carboxyl groups
Thermal Stability Stable up to 125°C Stable up to 140°C
Commercial Availability Widely available Limited suppliers

Key Findings :

  • MAMA-SG1’s diethylphosphono group accelerates dissociation kinetics, enabling faster polymerization but complicating post-functionalization .
  • The target compound’s phenyl groups facilitate grafting onto polymers under mild conditions, a critical advantage for block copolymer synthesis .

Dual-Initiator Alkoxyamines

highlights dual-initiator alkoxyamines (e.g., N-(1-diethylphosphono-2,2-dimethylpropyl) derivatives) for combined radical/ionic polymerization. Compared to the target compound:

  • Efficiency: Both systems achieve similar control over NMP (PDI ~1.2), but dual-initiators enable orthogonal polymerization (e.g., radical + ionic) for incompatible monomers .
  • Limitations : Dual-initiators require complex synthesis and lack commercial availability, whereas the target compound is readily accessible .

Performance in Polymerization

Styrene Polymerization

  • Target Compound : Achieves Mn ~50,000 g/mol with PDI <1.3 in styrene systems .
  • MAMA-SG1 : Yields higher Mn (~100,000 g/mol) due to faster initiation but requires stringent temperature control .

Acrylate Copolymerization

The target compound enables copolymerization of styrene with functionalized acrylates (e.g., 4-((tert-butyldimethylsilyl)oxy)butyl acrylate), producing low-PDI (<1.4) random copolymers .

Q & A

Basic: What are the reliable synthetic routes and characterization methods for N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine?

The compound is synthesized via alkoxyamine formation, typically involving nitroxide-mediated coupling. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent connectivity and stereochemistry, particularly for distinguishing tert-butyl, phenyl, and methyl groups .
  • Mass Spectrometry (MS-ESI) : For molecular weight validation (theoretical: 325.49 g/mol) and structural confirmation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for batch-to-batch consistency in polymerization studies .

Basic: How does this compound function as an initiator in nitroxide-mediated polymerization (NMP)?

The alkoxyamine structure enables controlled radical polymerization by reversibly homolysing into a nitroxide radical and a propagating carbon radical. This stabilizes active chains, suppressing premature termination. It is particularly effective for styrene and acrylate monomers, achieving low polydispersity indices (PDI < 1.2) under optimized conditions .

Basic: What safety precautions are critical when handling this compound?

Classified as a Skin Corrosion Category 1B agent (GHS), it requires:

  • Storage at 2–8°C in inert atmospheres (e.g., argon) to prevent decomposition .
  • Use of PPE (gloves, goggles) and fume hoods during handling due to oxidative and corrosive risks .

Advanced: How does the initiator’s structure influence polymerization kinetics and polymer architecture?

The tert-butyl and phenyl groups provide steric stabilization, slowing radical recombination and enhancing control over molecular weight distribution. Comparative studies with TEMPO-based initiators show superior livingness in styrene-NMP (e.g., 95% monomer conversion vs. 80% for TEMPO) . Mechanistic modeling (e.g., the MFM model) confirms its ability to mediate styrene/divinylbenzene copolymerization with minimal cross-linking .

Advanced: Can this initiator enable block copolymer synthesis with incompatible monomers?

Yes. Dual-initiator systems allow orthogonal polymerization pathways. For example:

  • Sequential NMP and RAFT: The alkoxyamine initiates styrene-NMP, while a secondary RAFT agent controls acrylate polymerization, yielding well-defined block copolymers .
  • Grafting strategies: Carboxylic-functionalized derivatives facilitate post-polymerization modifications under mild conditions .

Advanced: How do kinetic parameters (e.g., dissociation rate kdk_dkd​) affect polymer properties?

The dissociation rate (kd104s1k_d \approx 10^{-4} \, \text{s}^{-1} at 120°C) determines initiation efficiency. Lower kdk_d values delay radical release, reducing early termination but requiring higher temperatures for acrylates. Adjusting temperature and solvent polarity (e.g., using toluene vs. DMF) optimizes kdk_d for target monomer systems .

Advanced: Why does poly(n-butyl acrylate) synthesized with this initiator exhibit higher PDI (>1.8) compared to polystyrene?

Steric hindrance from the acrylate ester groups reduces nitroxide radical recombination efficiency. This leads to broader molecular weight distributions. Mitigation strategies include:

  • Adding styrene as a comonomer to improve chain mobility .
  • Lowering reaction temperatures to slow propagation rates .

Advanced: What strategies enable post-polymerization functionalization using this initiator?

The phenyl and tert-butyl groups are inert, but derivatives with chloromethyl or carboxylic moieties (e.g., N-tert-Butyl-O-[1-(4-(chloromethyl)phenyl)ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine) allow:

  • "Grafting-onto" : Reaction with thiol- or amine-terminated polymers via nucleophilic substitution .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Advanced: How does thermal stability impact high-temperature polymerization applications?

The compound decomposes at >150°C, limiting its use in high-temperature systems (e.g., polyimides). However, blending with stabilizers (e.g., hindered phenols) extends operational range to 130°C without compromising PDI .

Advanced: What is the compound’s toxicological profile in biological systems?

In vitro studies show inhibition of cytochrome P450 enzymes (e.g., CYP3A4) in rat liver microsomes, suggesting potential hepatotoxicity. Researchers must avoid direct biological applications unless metabolic pathways are fully characterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
Reactant of Route 2
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N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine

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